5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 91569-59-4
VCID: VC2440804
InChI: InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15)
SMILES: CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid

CAS No.: 91569-59-4

Cat. No.: VC2440804

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid - 91569-59-4

Specification

CAS No. 91569-59-4
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15)
Standard InChI Key IAGFERXYANTCJG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C

Introduction

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing nitrogen and oxygen atoms, known for their diverse biological activities. This compound, with the molecular formula C12H11NO3 and molecular weight of 217.22, has garnered attention due to its potential applications in medicine and biochemical research .

Biological Activities

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity: It shows potential against various bacterial strains, such as Staphylococcus aureus.

  • Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines, reducing inflammation.

  • Anticancer Properties: It affects cancer cell proliferation and apoptosis, making it a candidate for cancer therapy.

Mechanism of Action

The compound interacts with enzymes and receptors, modulating their activity. This interaction can lead to enzyme inhibition or activation, influencing gene expression and cellular metabolism. Its structure allows it to fit into enzyme active sites, thereby modulating biochemical pathways.

Research Applications

  • Chemistry: Used as a building block in synthesizing complex molecules.

  • Biology: Studied for antimicrobial and anticancer properties.

  • Medicine: Investigated as a potential drug candidate for various diseases.

Comparison with Similar Compounds

Compound NameActivityKey Features
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acidAntimicrobial, Anti-inflammatory, Anticancerp-Tolyl group enhances binding affinity
5-Amino-3-methyl-isoxazole-4-carboxylic acidUsed in peptide synthesisContains an amino group instead of a p-tolyl group
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylateAnti-inflammatory, AnticancerEthyl ester form, similar biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator